3-Methylpentanoate
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Overview
Description
3-methylvalerate is a monocarboxylic acid anion that is the conjugate base of 3-methylvaleric acid, resulting from the deprotonation of the carboxy group. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion, a monocarboxylic acid anion, a short-chain fatty acid anion and a methyl-branched fatty acid anion. It is a conjugate base of a 3-methylvaleric acid.
Scientific Research Applications
Inhalation Toxicity Study
3-Methylpentanoate has been examined for its inhalation toxicity. A study on Sprague Dawley rats exposed to varying concentrations of 3-methylpentanoate revealed no observable adverse effects, even at higher exposure levels. This indicates a relatively low toxicity profile for this compound in terms of inhalation exposure (Chung, Shin, Han, & Lee, 2016).
Organoleptic Properties
Research on various 3-methyl-2-oxopentanoates, which include derivatives of 3-methylpentanoate, has explored their organoleptic properties, particularly in the context of perfumery. These studies have highlighted the potential of these compounds in creating unique fragrances and flavors (Snowden, Grenno, & Vial, 2005).
Homogeneous Hydrogenation
The homogeneous hydrogenation process involving methyl anti-3-hydroxy-2-methylpentanoate has been studied for its applications in organic synthesis. This research is significant for understanding the chemical transformations and product yields in this type of reaction (Brown, Evans, & James, 2003).
Mechanistic Investigation in Pharmaceutical Synthesis
A detailed study using NMR spectroscopy investigated the reaction mechanism of 3-methylpentanoic acid with Meldrum's acid. This research provides insights into the synthesis of pharmaceutical ingredients, demonstrating the relevance of 3-methylpentanoate in drug development (Dunn, Codina, Foley, Marquez, & Zell, 2016).
Glass-Forming Properties
The glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, a related compound to 3-methylpentanoate, have been studied to understand its physical and chemical behavior in different states. This research is crucial for applications in materials science and atmospheric chemistry (Dette, Qi, Schröder, Godt, & Koop, 2014).
Insulin Secretion and Metabolism
Studies have shown that derivatives of 3-methylpentanoate, such as oxo-4-methylpentanoate, can influence insulin secretion and metabolism. This research contributes to understanding the metabolic effects of branched-chain 2-oxoacids and their impact on diabetes and related conditions (Pizarro-Delgado, Hernández-Fisac, Martín-del-Río, & Tamarit-Rodriguez, 2009).
Chemical Communication in Insects
Research into the chemical communication of certain ant species has identified compounds related to 3-methylpentanoate as critical components of sex pheromones. This highlights the role of such compounds in the biological and ecological study of insects (Castracani, Tamarri, Grasso, Moli, Palla, Millar, Francke, & Mori, 2008).
Synthesis in Engineered Microorganisms
3-Methylpentanoate and its isomers have been targeted in the metabolic engineering of microorganisms. This approach aims to develop microbial strains capable of producing these compounds, potentially for biofuel applications (Cann & Liao, 2009).
properties
Product Name |
3-Methylpentanoate |
---|---|
Molecular Formula |
C6H11O2- |
Molecular Weight |
115.15 g/mol |
IUPAC Name |
3-methylpentanoate |
InChI |
InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
IGIDLTISMCAULB-UHFFFAOYSA-M |
SMILES |
CCC(C)CC(=O)[O-] |
Canonical SMILES |
CCC(C)CC(=O)[O-] |
synonyms |
3-methylvalerate 3-methylvaleric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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